3,4-dihydro-5-(4-(1-piperidinyl)butoxy)-1(2H)-isoquinolinone

Übersicht

Beschreibung

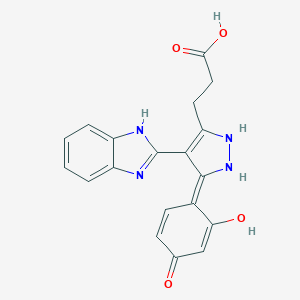

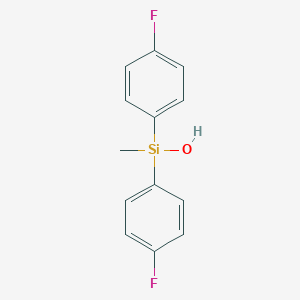

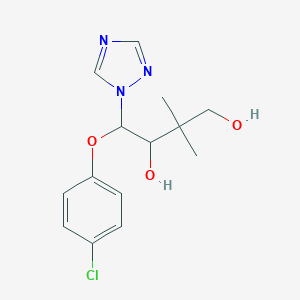

“3,4-dihydro-5-(4-(1-piperidinyl)butoxy)-1(2H)-isoquinolinone”, also known as DPQ, is a chemical compound with the molecular formula C18H26N2O2 . It is primarily used for cell structure applications .

Molecular Structure Analysis

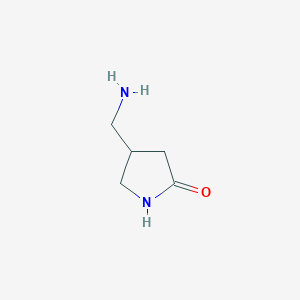

The molecular structure of this compound is based on an isoquinoline backbone, which is a type of nitrogen-containing heterocycle. The molecule also contains a piperidine ring and a butoxy group .

Chemical Reactions Analysis

As a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP), DPQ plays a significant role in various cellular functions such as apoptosis, DNA repair, telomere maintenance, and post-translational modifications .

Physical And Chemical Properties Analysis

DPQ is a solid compound with a molecular weight of 302.41 g/mol. It has a solubility of 5 mg/mL in DMSO. The compound is off-white in color and should be stored at -20°C .

Wissenschaftliche Forschungsanwendungen

Organic Optoelectronics

The dpq compound has been investigated for its potential in organic optoelectronics. Its structure allows for the development of effective and low-cost organic semiconductors, which are crucial for organic solar cells (OPV). The molecular design of dpq derivatives aims to improve the physicochemical properties of these semiconductors, enhancing their performance in OPV systems. The distribution of HOMO/LUMO orbitals and ionization potential values indicate promising semiconducting properties, making dpq-based compounds suitable for bipolar materials with good absorption in visible light .

Photovoltaic Effects

Dpq derivatives have been synthesized for their electronic and photovoltaic effects. These compounds are designed with a donor-acceptor configuration to optimize their use in solar cells. Theoretical investigations using Density Functional Theory (DFT) have shown that dpq derivatives can significantly contribute to the power conversion efficiency (PCE) of OPV devices. Adjusting the energy levels of the HOMO and LUMO orbitals is key to achieving the desired bipolar characteristics for efficient charge transport .

DNA Binding and Artificial Metallo-Nuclease Activity

The dpq compound, particularly in the form of Copper bis-Dipyridoquinoxaline (Cu-DPQ), has shown high affinity for binding duplex DNA. It presents an intercalative profile, which is important for topoisomerase unwinding and viscosity experiments. Cu-DPQ exhibits artificial metallo-nuclease activity, which can occur in the absence of exogenous reductants but is greatly enhanced by the presence of reductants like Na-L-ascorbate .

Neural Network Quantization

In the field of machine learning, dpq has inspired the development of a dynamic pseudo-mean mixed-precision quantization method (also referred to as DPQ). This method aims to prune and compress deep neural network models while discovering the optimal bit width for each layer. DPQ can dynamically adjust the bit precision of weight quantization according to the distribution of weights, resulting in a robust quantification scheme with strong robustness compared to previous methods .

Model Compression for Edge Devices

The DPQ method is also relevant for deploying deep neural networks on resource-constrained edge devices. By introducing two-bit scaling factors to compensate for quantization errors and adopting partial activation quantization, DPQ achieves higher compression ratios while maintaining accuracy. This makes it a hardware-friendly technology, especially for embedded devices that support fixed-point operations .

Optoelectronic Device Applications

Dpq-based compounds have been designed and synthesized for their solid-state application in optoelectronic devices. By combining electron-donating and electron-accepting groups, these compounds exhibit properties suitable for use in various optoelectronic applications. The structural and optical properties of dpq derivatives are investigated to determine their potential as materials for devices like solar cells and light-emitting diodes .

Wirkmechanismus

Target of Action

DPQ, also known as 1(2H)-Isoquinolinone, 3,4-dihydro-5-[4-(1-piperidinyl)butoxy]-, is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1) . PARP-1 is a key regulator of cell survival or death and is essential to the repair of DNA single-strand breaks via the base excision repair pathway .

Mode of Action

DPQ acts by competing with the physiological substrate NAD+ of PARP-1 . This competition inhibits the activity of PARP-1, preventing it from catalyzing the attachment of ADP-ribose subunits from NAD+ to various nuclear proteins . This modulation of nuclear proteins affects their structure and activity, altering chromatin structure and making damaged sites more accessible to members of the DNA Repair Apparatus .

Biochemical Pathways

The inhibition of PARP-1 by DPQ affects several biochemical pathways. PARP-1 has been reported to regulate proinflammatory mediators, including cytokines, chemokines, adhesion molecules, and enzymes (e.g., iNOS) . Furthermore, PARP-1 has been shown to act as a coactivator of NF-jB- and other transcription factors implicated in stress/inflammation, such as AP-1, Oct-1, SP-1, HIF, and Stat-1 .

Pharmacokinetics

It is noted that dpq is soluble in dmso to 10 mm , which suggests that it may have good bioavailability when administered in a suitable formulation.

Result of Action

The inhibition of PARP-1 by DPQ has several effects at the molecular and cellular levels. It has been demonstrated that DPQ downregulates PARP-1 expression, decreases LDH release and nitrite production, and increases cell viability . These effects suggest that DPQ reduces cell inflammation and damage that follow PARP-1 overexpression, while it increases cell survival .

Action Environment

It is worth noting that the effects of dpq were tested on human glioblastoma cells induced to a proinflammatory state with lipopolysaccharide and interferon-c , suggesting that the inflammatory state of the environment may influence the action of DPQ.

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(4-piperidin-1-ylbutoxy)-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c21-18-16-7-6-8-17(15(16)9-10-19-18)22-14-5-4-13-20-11-2-1-3-12-20/h6-8H,1-5,9-14H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOUDNBEIXGHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCCOC2=CC=CC3=C2CCNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433229 | |

| Record name | 5-[4-(Piperidin-1-yl)butoxy]-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dihydro-5-(4-(1-piperidinyl)butoxy)-1(2H)-isoquinolinone | |

CAS RN |

129075-73-6 | |

| Record name | 3,4-Dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129075-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-5-(4-(1-piperidinyl)butoxy)-1(2H)-isoquinolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129075736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[4-(Piperidin-1-yl)butoxy]-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DPQ | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDRO-5-(4-(1-PIPERIDINYL)BUTOXY)-1(2H)-ISOQUINOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5007H57E2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of DPQ?

A1: DPQ primarily targets PARP-1, a nuclear enzyme involved in DNA repair, inflammation, and cell death pathways. []

Q2: How does DPQ inhibit PARP-1?

A2: While the exact mechanism remains unclear, DPQ likely binds to the catalytic domain of PARP-1, inhibiting its enzymatic activity. [, ]

Q3: What are the downstream effects of PARP-1 inhibition by DPQ?

A3: DPQ's inhibition of PARP-1 leads to reduced inflammation, decreased cell death, and modulation of cellular signaling pathways like NF-κB and Akt. [, , ]

Q4: What is the molecular formula and weight of DPQ?

A4: The molecular formula of DPQ is C18H27N3O2, and its molecular weight is 317.42 g/mol.

Q5: Is there spectroscopic data available for DPQ?

A5: While the provided research papers don't include detailed spectroscopic data for DPQ, they mention techniques like FTIR and NMR being used to characterize similar synthesized compounds. [, , ]

Q6: Does DPQ exhibit any catalytic properties?

A6: The research primarily focuses on DPQ's inhibitory activity on PARP-1. There's no mention of DPQ exhibiting catalytic properties.

Q7: Has computational chemistry been used to study DPQ?

A8: One study employed theoretical calculations to investigate the mechanism of DNA cleavage by metal complexes containing dipyridoquinoxaline, suggesting a photoredox pathway. []

Q8: Is there information regarding SHE regulations and environmental impact related to DPQ?

A11: The provided research focuses on DPQ's biological activity and does not cover SHE regulations, ecotoxicological effects, or waste management strategies. [, ]

Q9: What in vitro and in vivo models have been used to study DPQ's efficacy?

A13: Studies have used cell-based assays, such as MTT assays on HeLa and MDCK cells, to assess DPQ's cytotoxicity and cellular uptake. [] In vivo, DPQ's protective effect against LPS-induced acute lung injury was demonstrated in a mouse model. []

Q10: Have targeted drug delivery strategies or biomarkers been explored for DPQ?

A15: The research papers do not discuss specific drug delivery strategies, biomarkers, or diagnostic applications for DPQ. [, ]

Q11: What analytical methods have been employed to characterize and quantify DPQ?

A16: While not explicitly stated for DPQ, common analytical techniques mentioned for related compounds include HPLC, UV-Vis spectroscopy, and electrochemical methods. [, ]

Q12: What is known about DPQ's immunogenicity, drug-transporter interactions, or biocompatibility?

A18: The provided research does not offer information on DPQ's immunogenicity, interactions with drug transporters or metabolizing enzymes, or its biocompatibility. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B32547.png)

![[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid](/img/structure/B32549.png)